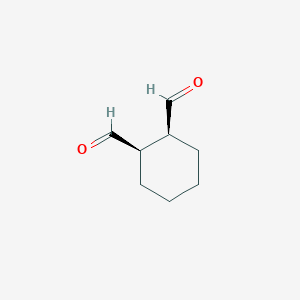
1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI) is an organic compound that is used in scientific research for various purposes. This compound is a chiral building block that is widely used in the synthesis of various organic compounds. The compound has a unique structure that makes it suitable for use in the synthesis of complex organic compounds.
Mechanism Of Action
The mechanism of action of 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body. The compound has been shown to have antitumor and antiviral activity, although the exact mechanism of action is not known.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) are not well understood. However, studies have shown that the compound has antitumor and antiviral activity. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The main advantage of using 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) in lab experiments is its unique structure, which makes it suitable for use as a chiral building block in the synthesis of various organic compounds. However, the compound is not readily available and is expensive, which limits its use in lab experiments.
Future Directions
There are several future directions for research on 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI). One direction is to study the mechanism of action of the compound in more detail. Another direction is to study the biochemical and physiological effects of the compound in more detail. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound. Finally, the compound could be used in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Grignard reagent method. In this method, 1,2-dibromocyclohexane is reacted with magnesium to form the Grignard reagent, which is then reacted with formaldehyde to produce 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI).
Scientific Research Applications
1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) is widely used in scientific research for various purposes. This compound is used as a chiral building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceutical compounds. The compound is used in the development of new drugs and in the study of the mechanism of action of existing drugs.
properties
CAS RN |
125439-81-8 |
|---|---|
Product Name |
1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI) |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1S,2R)-cyclohexane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h5-8H,1-4H2/t7-,8+ |
InChI Key |
AOVGTXWIQWMZGB-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C=O)C=O |
SMILES |
C1CCC(C(C1)C=O)C=O |
Canonical SMILES |
C1CCC(C(C1)C=O)C=O |
synonyms |
1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





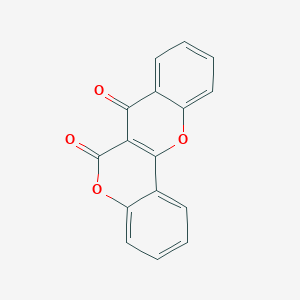
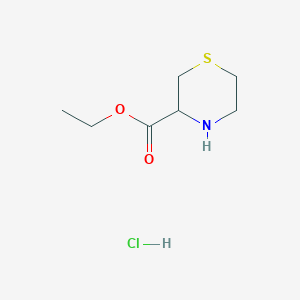
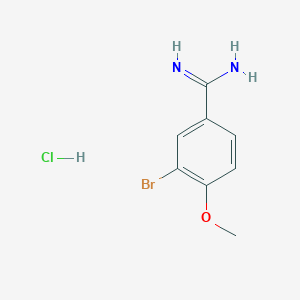
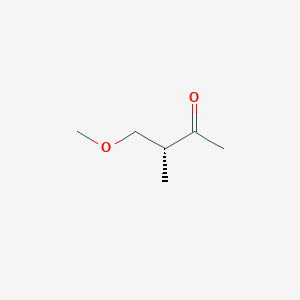
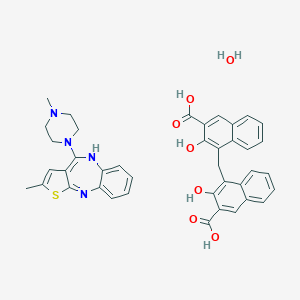
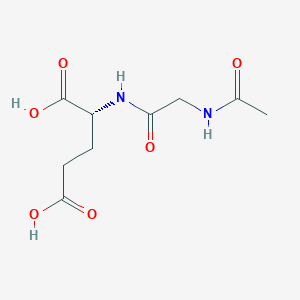
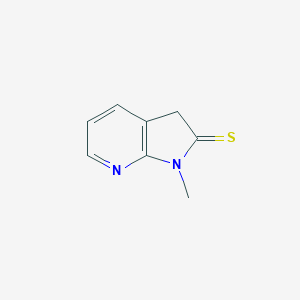
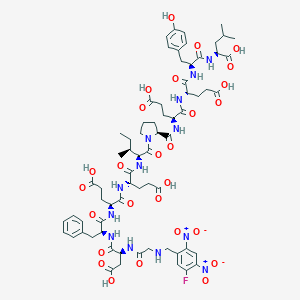
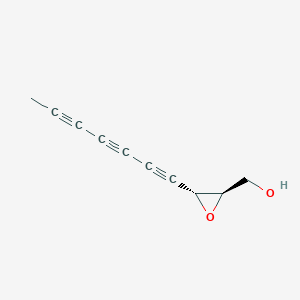
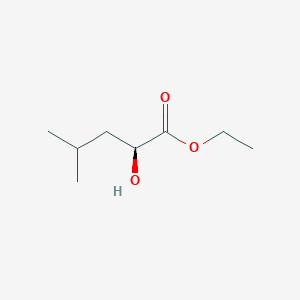
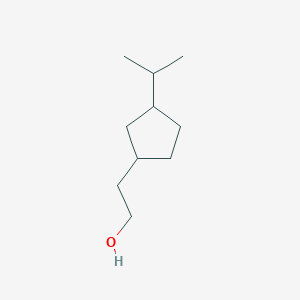
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)